

Physical properties of tin(II) 2-ethylhexanoate mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylhexanoate

Cat. No.: B8288628

[Get Quote](#)

A Technical Guide to the Physical Properties of Tin(II) **2-Ethylhexanoate** and Its Mixtures

Introduction

Tin(II) **2-ethylhexanoate**, also known by the common name stannous octoate, is an organotin compound with the chemical formula $C_{16}H_{30}O_4Sn$. It is widely utilized as a catalyst in various industrial polymerization processes, most notably in the production of polyurethanes, polyesters, and polylactic acid.^{[1][2][3][4]} The compound typically presents as a viscous, clear, colorless to yellow liquid.^{[2][4]} The yellow coloration is often attributed to the presence of tin(IV) species, which form upon oxidation of the tin(II) center.^{[1][2][4]} Understanding the physical properties of tin(II) **2-ethylhexanoate**, both in its pure form and in mixtures, is critical for optimizing reaction kinetics, formulation stability, and final product quality in its diverse applications.

This guide provides an in-depth summary of the key physical properties of tin(II) **2-ethylhexanoate** and its mixtures, details the experimental protocols for their measurement, and presents logical workflows for these determination processes.

Physical Properties of Pure Tin(II) 2-Ethylhexanoate

The fundamental physical properties of tin(II) **2-ethylhexanoate** are summarized in Table 1. These values are essential for handling, storage, and application of the compound.

Table 1: Physical Properties of Tin(II) **2-Ethylhexanoate**

Property	Value	Notes
Appearance	Clear, colorless to yellow viscous liquid	Yellow color often due to Sn(IV) impurities from oxidation.[1][2][4]
Density	1.251 g/mL at 25 °C[1][2][5][6] [7]	Other reported values include 1.230 - 1.270 g/mL[8] and 1.27 g/mL.[9]
Refractive Index	n _{20/D} 1.493[1][2][5][6][7][10]	Range reported as 1.4880-1.4980 at 20°C.[1]
Melting Point	< -20 °C[2] to < 0 °C[4]	Remains liquid well below the freezing point of water.
Boiling Point	> 200 °C[2][7]	Decomposes at 159 °C under certain conditions.[9]
Viscosity	270 - 430 mPa·s at 20°C[8]	Generally described as a viscous liquid.[1][2][3]
Solubility	Soluble in most organic solvents (e.g., petroleum ether, hexane, ethyl acetate).[1][2] [11]	Data on water solubility is conflicting. It is often cited as practically insoluble,[1][2][3] but some sources report miscibility or a solubility of 4.585 g/L.[1][7] This discrepancy is likely due to its susceptibility to hydrolysis, which can be mistaken for solubility.[2]

Physical Properties of Tin(II) 2-Ethylhexanoate Mixtures

In many applications, tin(II) **2-ethylhexanoate** is used as a component in a solution. The physical properties of these mixtures are critical for process modeling and control, particularly in applications like spray flame pyrolysis for nanoparticle synthesis.[12] A comprehensive study

on the thermophysical properties of mixtures with p-xylene provides valuable data for understanding its behavior in a non-polar organic solvent.[12]

Density of Tin(II) 2-Ethylhexanoate / p-Xylene Mixtures

The density of the mixture decreases with both increasing temperature and increasing mole fraction of p-xylene, as p-xylene is significantly less dense than pure tin(II) **2-ethylhexanoate**. [12] The molar volume of the mixtures shows a near-ideal behavior, with an almost linear dependence on the composition.[12]

Table 2: Density (ρ) in $\text{kg}\cdot\text{m}^{-3}$ of Tin(II) **2-Ethylhexanoate** / p-Xylene Mixtures at Various Temperatures and Compositions.[12]

Temperatur e (K)	x_Xyl = 0.000	x_Xyl = 0.250	x_Xyl = 0.500	x_Xyl = 0.750	x_Xyl = 1.000
293.15	1253.9	1146.7	1039.5	936.5	861.1
303.15	1245.9	1138.1	1030.3	927.0	851.8
313.15	1237.9	1129.5	1021.1	917.5	842.5
323.15	1229.9	1120.9	1011.9	908.0	833.2
333.15	1221.9	1112.3	1002.7	898.5	823.9
343.15	1213.9	1103.7	993.5	889.0	814.6
353.15	1205.9	1095.1	984.3	879.5	805.3

Data adapted from the Journal of Chemical & Engineering Data.[12]

Viscosity of Tin(II) 2-Ethylhexanoate / p-Xylene Mixtures

The viscosity of tin(II) **2-ethylhexanoate** is highly sensitive to both temperature and dilution. As expected, viscosity decreases as temperature increases.[12] When mixed with a low-viscosity solvent like p-xylene, the mixture's viscosity decreases exponentially with an increasing mole fraction of the solvent.[12]

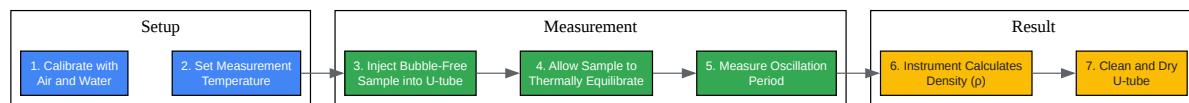
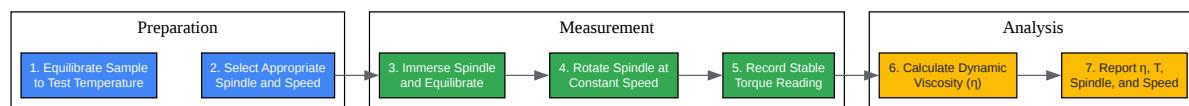
Table 3: Viscosity (η) in mPa·s of Tin(II) **2-Ethylhexanoate** / p-Xylene Mixtures at Various Temperatures and Compositions.[12]

Temperatur e (K)	x_Xyl = 0.000	x_Xyl = 0.250	x_Xyl = 0.500	x_Xyl = 0.750	x_Xyl = 1.000
293.15	393.3	43.14	7.91	2.11	0.65
303.15	205.2	26.90	5.68	1.68	0.57
313.15	115.5	17.82	4.22	1.37	0.51
323.15	69.1	12.35	3.25	1.14	0.45
333.15	43.9	8.93	2.57	0.96	0.41
343.15	29.2	6.69	2.08	0.82	0.37
353.15	20.2	5.14	1.71	0.71	0.34

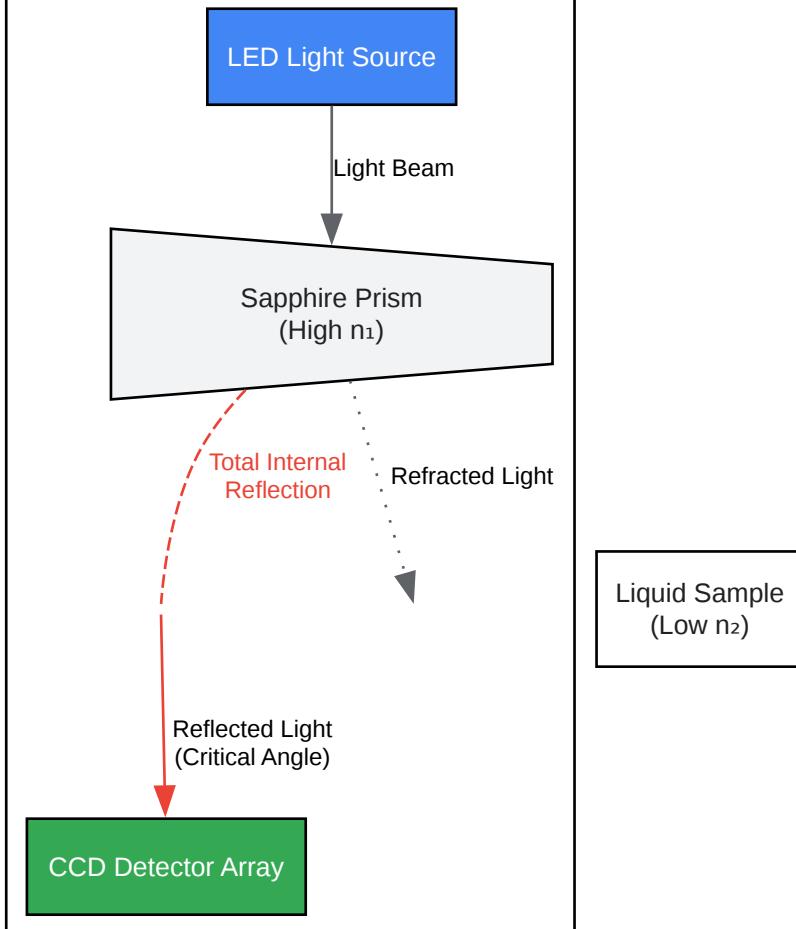
Data adapted from the Journal of Chemical & Engineering Data.[12]

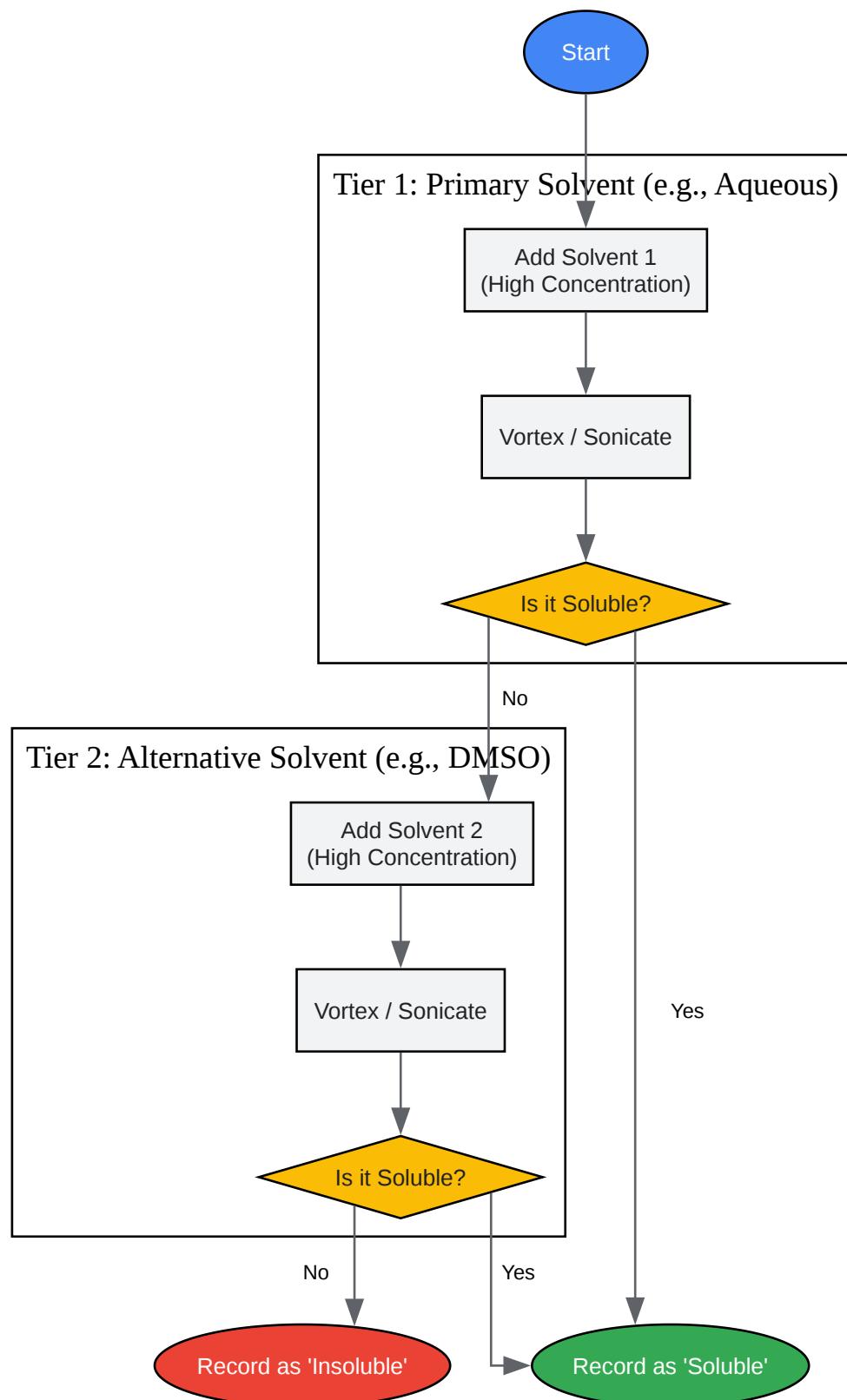
Experimental Protocols for Property Determination

Accurate and reproducible measurement of physical properties is paramount for research and quality control. The following sections detail the standard methodologies for determining the key properties of tin(II) **2-ethylhexanoate** and its mixtures.



Viscosity Measurement

For viscous, non-Newtonian, or opaque liquids, rotational viscometry is a highly suitable and common method.[13][14]


Methodology: Rotational Viscometry


- Instrument and Sample Preparation: Use a calibrated rotational viscometer. Ensure the sample is free of air bubbles and has reached thermal equilibrium at the desired measurement temperature (e.g., using a circulating water bath).

- Spindle Selection: Choose an appropriate spindle and rotational speed (RPM) based on the expected viscosity of the sample. The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%).
- Measurement: Immerse the selected spindle into the sample up to the marked immersion groove. Allow the sample and spindle to equilibrate thermally.
- Data Acquisition: Start the motor to rotate the spindle at the set speed. Allow the reading to stabilize before recording the torque value.
- Calculation: The instrument's software or a calibration constant is used to convert the measured torque and spindle speed into a dynamic viscosity value, typically in units of milliPascal-seconds (mPa·s) or centipoise (cP).
- Reporting: Report the viscosity value along with the measurement temperature, spindle type, and rotational speed, as these parameters can influence the results for non-Newtonian fluids.

Principle of a Digital Refractometer

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TIN(II) 2-ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. TIN (II)2-ETHYL HEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]
- 4. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 5. Tin(II) 2-ethylhexanoate 92.5-100.0 301-10-0 [sigmaaldrich.com]
- 6. Tin(II) 2-ethylhexanoate 92.5-100.0 301-10-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Tin(II) 2-ethylhexanoate - TRIGON Chemie [trigon-chemie.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Tin(II) 2-Ethylhexanoate CAS #: 301-10-0 [eforu-chemical.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [Physical properties of tin(II) 2-ethylhexanoate mixtures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8288628#physical-properties-of-tin-ii-2-ethylhexanoate-mixtures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com